Fumarate hydratase-IN-2 sodium salt

Description

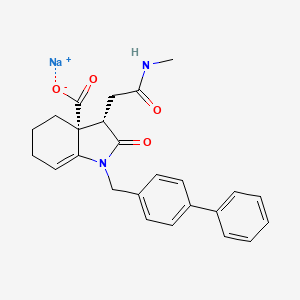

Structure

3D Structure of Parent

Properties

Molecular Formula |

C25H25N2NaO4 |

|---|---|

Molecular Weight |

440.5 g/mol |

IUPAC Name |

sodium (3S,3aR)-3-[2-(methylamino)-2-oxoethyl]-2-oxo-1-[(4-phenylphenyl)methyl]-3,4,5,6-tetrahydroindole-3a-carboxylate |

InChI |

InChI=1S/C25H26N2O4.Na/c1-26-22(28)15-20-23(29)27(21-9-5-6-14-25(20,21)24(30)31)16-17-10-12-19(13-11-17)18-7-3-2-4-8-18;/h2-4,7-13,20H,5-6,14-16H2,1H3,(H,26,28)(H,30,31);/q;+1/p-1/t20-,25-;/m1./s1 |

InChI Key |

KOACFUAVCMBNNV-RGFBGPCLSA-M |

Isomeric SMILES |

CNC(=O)C[C@@H]1C(=O)N(C2=CCCC[C@@]12C(=O)[O-])CC3=CC=C(C=C3)C4=CC=CC=C4.[Na+] |

Canonical SMILES |

CNC(=O)CC1C(=O)N(C2=CCCCC12C(=O)[O-])CC3=CC=C(C=C3)C4=CC=CC=C4.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Fumarate Hydratase-IN-2 Sodium Salt: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumarate hydratase (FH) is a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate to L-malate.[1][2] Its role extends beyond central metabolism, as evidenced by the association of FH mutations with hereditary leiomyomatosis and renal cell cancer (HLRCC).[3][4] The discovery of small molecule inhibitors of FH, such as Fumarate Hydratase-IN-2 sodium salt and its analogs, has provided valuable tools to probe the pathological consequences of FH inactivation and explore potential therapeutic strategies. This technical guide provides an in-depth overview of the mechanism of action of FH inhibitors, with a focus on the downstream cellular sequelae.

Core Mechanism of Action: Competitive Inhibition

Small molecule inhibitors of fumarate hydratase, including compounds like Fumarate hydratase-IN-1 (FHIN1), typically act as competitive inhibitors.[5][6] This means they bind to the active site of the enzyme, the same site where the natural substrate, fumarate, binds. This direct competition prevents the conversion of fumarate to malate, leading to an accumulation of intracellular fumarate.[5][7] While the exact binding mode of this compound is not detailed in the provided results, its action is presumed to follow this established paradigm for potent, cell-permeable FH inhibitors.

The primary consequence of FH inhibition is the disruption of the TCA cycle, a central hub of cellular metabolism.[8] This disruption has profound and multifaceted effects on cellular physiology, extending beyond simple energy dysregulation.

Downstream Cellular Effects of Fumarate Hydratase Inhibition

The accumulation of fumarate, a direct result of FH inhibition, acts as a key signaling event, triggering a cascade of downstream effects that contribute to a cancer-like phenotype.

Pseudohypoxia and HIF-1α Stabilization

One of the most significant consequences of fumarate accumulation is the induction of a "pseudohypoxic" state. Fumarate competitively inhibits α-ketoglutarate (α-KG)-dependent dioxygenases, a large family of enzymes that includes prolyl hydroxylases (PHDs).[9][10]

Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α).[10][11] This hydroxylation marks HIF-1α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation.[11]

When fumarate levels are high, it outcompetes α-KG for binding to the active site of PHDs, inhibiting their activity.[9][12] As a result, HIF-1α is not hydroxylated, escapes degradation, and stabilizes. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a wide array of genes involved in angiogenesis (e.g., VEGF), glucose metabolism (glycolytic enzymes), and cell survival.[9][11] This metabolic reprogramming towards aerobic glycolysis, even in the presence of oxygen, is a hallmark of cancer known as the Warburg effect.[9]

Figure 1: Signaling pathway of Fumarate Hydratase inhibition leading to HIF-1α stabilization.

Altered Cellular Redox Balance

The inhibition of FH and subsequent accumulation of fumarate can disrupt the cellular redox balance. Fumarate can react with glutathione (GSH), a critical cellular antioxidant, to form succinated glutathione.[5] This depletion of the cellular GSH pool can lead to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.[10]

Activation of Innate Immunity

Recent studies have shown that FH inhibition can activate the innate immune system.[8] This is thought to occur through the release of mitochondrial DNA (mtDNA) or RNA (mtRNA) into the cytoplasm, which is then detected by cellular sensors like cGAS, leading to the production of type I interferons and other inflammatory cytokines.[8]

Quantitative Data on Fumarate Hydratase Inhibitors

The following table summarizes the available quantitative data for known fumarate hydratase inhibitors. This data is crucial for comparing the potency and efficacy of different compounds.

| Compound | Assay Type | Target | IC50 (μM) | Ki (μM) | Cell Lines Tested | Reference |

| Fumarate hydratase-IN-1 (FHIN1) | Antiproliferation Assay | Whole Cell | 2.2 (mean) | - | SW620, ACHN, HCT-116, PC3, SK-MEL-28 | [13] |

| Acid 3 | Enzyme Inhibition Assay | Purified FH | - | 4.5 | - | [5] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize FH inhibitors.

Fumarate Hydratase Enzyme Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of FH.

Principle: The conversion of L-malate to fumarate by FH results in an increase in absorbance at 240 nm. Inhibitors will reduce the rate of this increase.

Protocol Outline:

-

Reagent Preparation:

-

Assay Buffer: Potassium phosphate buffer (e.g., 50 mM, pH 7.4).

-

Enzyme: Purified recombinant human fumarate hydratase.

-

Substrate: L-malic acid solution.

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a UV-transparent 96-well plate, add assay buffer, the inhibitor at various concentrations, and the enzyme.

-

Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the L-malate substrate.

-

Immediately measure the absorbance at 240 nm at regular intervals (e.g., every 30 seconds for 10-15 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability/Antiproliferation Assay

This assay determines the effect of the FH inhibitor on the growth and survival of cancer cell lines.

Principle: Various methods can be used to assess cell viability, such as measuring metabolic activity (e.g., MTS or MTT assay) or ATP content (e.g., CellTiter-Glo assay).

Protocol Outline:

-

Cell Culture:

-

Culture cancer cell lines (e.g., ACHN, HCT-116) in appropriate media and conditions.

-

-

Assay Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the viability reagent (e.g., MTS or CellTiter-Glo) and incubate according to the manufacturer's instructions.

-

Measure the signal (absorbance or luminescence) using a microplate reader.

-

-

Data Analysis:

-

Normalize the data to untreated control cells.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value.

-

Immunoblotting for HIF-1α Stabilization

This technique is used to detect the accumulation of HIF-1α protein in cells treated with an FH inhibitor.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with an antibody specific to HIF-1α.

Protocol Outline:

-

Cell Treatment and Lysis:

-

Treat cultured cells with the FH inhibitor for a specified time (e.g., 4-24 hours).

-

Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against HIF-1α, followed by an appropriate HRP-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

-

References

- 1. Biochemical Characterization of Two Clinically-Relevant Human Fumarase Variants Defective for Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FH fumarate hydratase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Fumarate hydratase enzyme activity in lymphoblastoid cells and fibroblasts of individuals in families with hereditary leiomyomatosis and renal cell cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fumarate Hydratase Variant Prevalence and Manifestations Among Individuals Receiving Germline Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Identification of fumarate hydratase inhibitors with nutrient-dependent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Fumarate hydratase inhibition activates innate immunity via mitochondrial nucleic acid release - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting strategies in the treatment of fumarate hydratase deficient renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fumarate Hydratase Deficiency in Renal Cancer Induces Glycolytic Addiction and Hypoxia-Inducible Transcription Factor 1α Stabilization by Glucose-Dependent Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reduced Expression of Fumarate Hydratase in Clear Cell Renal Cancer Mediates HIF-2α Accumulation and Promotes Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

Fumarate Hydratase-IN-2 Sodium Salt: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumarate hydratase (FH) is a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate to L-malate. Dysregulation of FH activity is implicated in certain cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of Fumarate hydratase-IN-2 sodium salt, a cell-permeable, competitive inhibitor of FH. We will detail its discovery through high-throughput screening, discuss its synthesis, present its inhibitory activity, and explore its effects on cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the pharmacological modulation of fumarate hydratase.

Discovery and Identification

This compound was identified through a comprehensive high-throughput screening (HTS) of a diverse chemical library comprising over 6,000 small molecules.[1] The screening was designed to identify compounds exhibiting nutrient-dependent cytotoxicity, a phenotypic hallmark of agents that disrupt cellular energy metabolism.[1] This approach led to the discovery of a novel class of compounds with a distinct cytotoxicity profile, which was ultimately attributed to the inhibition of fumarate hydratase.[1]

Subsequent structure-activity relationship (SAR) optimization and target identification studies, including the use of photoaffinity labeling, confirmed fumarate hydratase as the principal pharmacological target of this class of inhibitors.[1][2] this compound, referred to as compound 3 in the initial discovery publication, emerged as a potent and cell-permeable inhibitor from this effort.[1][3][4]

Synthesis

A specific, detailed, step-by-step synthesis protocol for this compound (CAS: 2070009-45-7) is not publicly available in the reviewed literature.[5] However, based on its chemical structure, a plausible synthetic route would involve a variation of the Biginelli reaction. This one-pot cyclocondensation reaction typically involves an aldehyde, a β-ketoester, and urea or a urea derivative to form a dihydropyrimidinone core.

For this compound, the synthesis could conceptually proceed as follows:

-

Condensation: Reaction of a substituted benzaldehyde with a functionalized β-ketoester and a urea derivative.

-

Cyclization: Acid-catalyzed cyclization to form the tetrahydropyrimidine ring.

-

Functional Group Interconversion: Modification of the side chains to introduce the carboxamide and the biphenyl moiety.

-

Salt Formation: Treatment with a sodium base to yield the final sodium salt.

Further research into synthetic methodologies for tetrahydropyrimidine-5-carboxamide derivatives could provide more specific guidance for its laboratory synthesis.[6][7]

Quantitative Data

The inhibitory activity of this compound has been characterized both biochemically and in cellular assays. The available quantitative data is summarized in the tables below.

| Biochemical Inhibition Data | |

| Parameter | Value |

| Target | Fumarate Hydratase |

| Inhibition Type | Competitive |

| Ki | 4.5 μM[1][3][4] |

| Km (Fumarate) | 1.3 mM[1] |

| Vmax | 1.1 μM/min[1] |

| Cellular Activity Data | |

| Cell Line | Condition |

| SW620 | Glucose-free medium |

| SW620, ACHN, HCT-116, PC3, SK-MEL-28 | Glucose-free medium |

| SW620, ACHN, HCT-116, PC3, SK-MEL-28 | Glucose-containing medium |

Experimental Protocols

High-Throughput Screening (HTS) for Fumarate Hydratase Inhibitors

The discovery of this class of inhibitors was enabled by a phenotypic screen designed to identify compounds with nutrient-dependent cytotoxicity.[1]

Objective: To identify small molecules that selectively inhibit the growth of cancer cells under conditions of glucose deprivation.

Methodology:

-

Cell Plating: Human cancer cell lines (e.g., SW620, ACHN, HCT-116, PC3, SK-MEL-28) are seeded into 384-well plates in both glucose-containing and glucose-free media.[8]

-

Compound Addition: A diverse chemical library is dispensed into the wells at a fixed concentration.

-

Incubation: Plates are incubated for 48-72 hours to allow for cell proliferation.

-

Viability Assay: Cell viability is assessed using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: The viability data from glucose-containing and glucose-free conditions are compared. Hits are identified as compounds that show significantly greater cytotoxicity in the absence of glucose.

High-throughput screening workflow for identifying FH inhibitors.

In Vitro Fumarate Hydratase Activity Assay

The inhibitory activity of this compound was confirmed using a coupled-enzyme assay.[1]

Objective: To determine the in vitro inhibitory potency (Ki) of the compound against fumarate hydratase.

Principle: The conversion of fumarate to L-malate by fumarate hydratase is coupled to the oxidation of L-malate to oxaloacetate by malate dehydrogenase (MDH). This second reaction is accompanied by the reduction of NAD+ to NADH, which can be monitored spectrophotometrically at 340 nm.

Reagents:

-

Fumarate hydratase (isolated from a suitable source, e.g., SW620 cells)

-

Fumarate (substrate)

-

Malate dehydrogenase (coupling enzyme)

-

NAD+

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

This compound (inhibitor)

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, NAD+, and malate dehydrogenase.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells.

-

Enzyme Addition: Add fumarate hydratase to initiate the pre-incubation.

-

Substrate Addition: Initiate the reaction by adding fumarate.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time using a plate reader.

-

Data Analysis: Determine the initial reaction velocities and calculate the Ki value using appropriate kinetic models (e.g., Lineweaver-Burk plot).[1]

Coupled-enzyme assay for measuring FH inhibition.

Signaling Pathways

Inhibition of fumarate hydratase leads to the accumulation of its substrate, fumarate. Fumarate acts as an oncometabolite, impacting several cellular signaling pathways, most notably the hypoxia-inducible factor (HIF) pathway.

Under normoxic conditions, prolyl hydroxylases (PHDs) hydroxylate HIF-1α, leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. Accumulated fumarate competitively inhibits PHDs, preventing the hydroxylation of HIF-1α. This stabilization of HIF-1α allows it to translocate to the nucleus, dimerize with HIF-1β (ARNT), and activate the transcription of genes involved in angiogenesis, glucose metabolism (e.g., GLUT1), and other processes that promote tumor growth.

Effect of FH inhibition on the HIF-1α signaling pathway.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of fumarate hydratase. Its discovery through a nutrient-dependent cytotoxicity screen highlights an innovative approach to identifying inhibitors of metabolic enzymes. While a detailed synthesis protocol remains to be published, its structure suggests a feasible synthetic route. The available quantitative data and experimental protocols provide a solid foundation for its use in research. The elucidation of its impact on the HIF signaling pathway underscores the potential of targeting fumarate hydratase in cancer therapy. This technical guide serves as a central repository of information to facilitate further investigation and application of this potent and selective inhibitor.

References

- 1. Identification of activators of human fumarate hydratase by quantitative high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fumarase-IN-2 sodium Datasheet DC Chemicals [dcchemicals.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of Fumarate Hydratase-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the biochemical properties of Fumarate hydratase-IN-2, a known inhibitor of the enzyme fumarate hydratase (FH). This document consolidates available quantitative data, outlines experimental methodologies for its characterization, and visualizes the key signaling pathways and experimental workflows. While the compound is referred to as Fumarate hydratase-IN-2, it is identified in the scientific literature as "compound 3," a competitive inhibitor of human fumarate hydratase.[1][2][3] The "sodium salt" designation, while not explicitly detailed in the primary literature, is a common formulation for acidic compounds to enhance solubility and ease of handling. All data presented herein pertains to the parent compound.

Core Biochemical Properties

Fumarate hydratase-IN-2 is a small molecule inhibitor of fumarate hydratase, a key enzyme in the tricarboxylic acid (TCA) cycle that catalyzes the reversible hydration of fumarate to L-malate.[1][3] Inhibition of FH by this compound leads to the accumulation of intracellular fumarate, which has significant downstream effects on cellular metabolism and signaling.

The biochemical and kinetic parameters of Fumarate hydratase-IN-2 have been characterized, demonstrating its potency and mechanism of action. The available data is summarized in the table below.

| Parameter | Value | Method | Source |

| Ki (inhibition constant) | 4.5 µM | Lineweaver-Burk plot analysis of in vitro enzyme kinetics | [1][3] |

| Mechanism of Inhibition | Competitive | Lineweaver-Burk plot analysis | [1][3] |

| Enzyme Source | Fumarate hydratase isolated from SW620 cells | Biochemical Assay | [1][3] |

| Km of Fumarate (in the presence of inhibitor) | 1.3 mM (apparent) | Lineweaver-Burk plot analysis | [1][3] |

| Vmax (in the presence of inhibitor) | 1.1 µM/min (apparent) | Lineweaver-Burk plot analysis | [1][3] |

Mechanism of Action and Downstream Signaling

Inhibition of fumarate hydratase by Fumarate hydratase-IN-2 leads to the intracellular accumulation of fumarate. Fumarate, in turn, acts as an oncometabolite by competitively inhibiting α-ketoglutarate (α-KG)-dependent dioxygenases, most notably prolyl hydroxylases (PHDs).[4][5][6][7]

Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on the alpha subunit of hypoxia-inducible factor 1 (HIF-1α). This hydroxylation event is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind and target HIF-1α for proteasomal degradation.

When FH is inhibited and fumarate levels rise, the inhibition of PHDs prevents HIF-1α hydroxylation.[5] Consequently, HIF-1α is stabilized, accumulates in the nucleus, and dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoters of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism (glycolysis), and cell proliferation, even in the presence of normal oxygen levels (a phenomenon known as pseudohypoxia).[8]

Caption: Signaling pathway of Fumarate Hydratase-IN-2 action.

Experimental Protocols

The primary method for characterizing the inhibitory activity of Fumarate hydratase-IN-2 is a coupled enzyme assay. This in vitro assay measures the activity of fumarate hydratase by monitoring the production of L-malate, which is then used as a substrate by a second enzyme, malate dehydrogenase, in a reaction that can be followed spectrophotometrically.[1][3]

Principle: This is a two-enzyme coupled assay.

-

Fumarate hydratase catalyzes the conversion of fumarate to L-malate.

-

Malate dehydrogenase (MDH) then catalyzes the oxidation of L-malate to oxaloacetate, with the concomitant reduction of NAD+ to NADH.

-

The rate of NADH production is monitored by the increase in absorbance at 340 nm, which is directly proportional to the fumarate hydratase activity.

Reagents and Materials:

-

Fumarate hydratase (isolated from a suitable source, e.g., SW620 cells)

-

Fumarate (substrate)

-

Malate dehydrogenase (coupling enzyme)

-

NAD+ (cofactor for MDH)

-

Fumarate hydratase-IN-2 (inhibitor)

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

-

Spectrophotometer capable of reading absorbance at 340 nm

-

96-well microplates (or cuvettes)

Procedure:

-

Preparation of Reagents: Prepare stock solutions of fumarate, NAD+, and Fumarate hydratase-IN-2 in the assay buffer.

-

Assay Mixture Preparation: In each well of a microplate, prepare a reaction mixture containing the assay buffer, NAD+, malate dehydrogenase, and varying concentrations of fumarate. For inhibitor studies, also add varying concentrations of Fumarate hydratase-IN-2.

-

Enzyme Addition: Initiate the reaction by adding a pre-determined amount of fumarate hydratase to each well.

-

Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to 37°C (or another desired temperature) and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot.

-

For kinetic parameter determination, plot the initial velocities against the substrate (fumarate) concentrations and fit the data to the Michaelis-Menten equation.

-

For inhibition studies, generate Lineweaver-Burk plots (1/V0 vs. 1/[S]) at different inhibitor concentrations to determine the mechanism of inhibition and the inhibition constant (Ki).

-

Caption: Experimental workflow for the fumarate hydratase coupled enzyme assay.

Cellular Effects and Therapeutic Potential

The inhibition of fumarate hydratase by compounds like Fumarate hydratase-IN-2 has significant effects on cellular physiology. The resulting accumulation of fumarate and stabilization of HIF-1α can promote a metabolic shift towards glycolysis, a hallmark of many cancer cells known as the Warburg effect.[8] This dependence on glycolysis can be exploited therapeutically, as cells with inhibited FH may become more sensitive to glycolytic inhibitors.

Furthermore, the role of fumarate in modifying cysteine residues on proteins through a process called succination can lead to the inactivation of various proteins, further contributing to cellular reprogramming.[7] The development of potent and selective fumarate hydratase inhibitors is therefore an active area of research for targeting metabolic vulnerabilities in cancer and other diseases characterized by FH deficiency.

Disclaimer: This document is intended for research and informational purposes only. Fumarate hydratase-IN-2 is a research chemical and not approved for human use. All experimental work should be conducted in a controlled laboratory setting by qualified professionals.

References

- 1. Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fumarate Hydratase Deficiency in Renal Cancer Induces Glycolytic Addiction and Hypoxia-Inducible Transcription Factor 1α Stabilization by Glucose-Dependent Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dysregulation of hypoxia pathways in fumarate hydratase-deficient cells is independent of defective mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fumarate hydratase inactivation in renal tumors: HIF1α, NRF2, and “cryptic targets” of transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Depletion of Fumarate Hydratase, an Essential TCA Cycle Enzyme, Drives Proliferation in a Two-Step Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting metabolic and epigenetic reprogramming in metastatic fumarate hydratase-deficient renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Fumarate Hydratase-IN-2 Sodium Salt: A Technical Guide to its Role in TCA Cycle Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fumarate hydratase-IN-2 sodium salt, a competitive inhibitor of the tricarboxylic acid (TCA) cycle enzyme, fumarate hydratase (FH). This document details its mechanism of action, summarizes key quantitative data, provides experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction to Fumarate Hydratase and its Inhibition

Fumarate hydratase (FH), also known as fumarase, is a crucial enzyme in the TCA cycle, catalyzing the reversible hydration of fumarate to L-malate.[1][2] The TCA cycle is a central metabolic pathway responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to generate chemical energy in the form of adenosine triphosphate (ATP).[2]

In certain cancers, particularly in hereditary leiomyomatosis and renal cell cancer (HLRCC), the FH gene is mutated, leading to a loss of enzyme function.[3] This results in the accumulation of fumarate, which has been identified as an oncometabolite.[4][5] Elevated fumarate levels competitively inhibit prolyl hydroxylases, enzymes responsible for the degradation of hypoxia-inducible factor-1α (HIF-1α).[4][6] The resulting stabilization of HIF-1α, even under normal oxygen conditions (normoxia), leads to a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, and promotes tumor progression.[3][7]

This compound is a cell-permeable, competitive inhibitor of fumarate hydratase, making it a valuable tool for studying the biological consequences of FH inhibition and for the potential development of therapeutic agents.[8]

Mechanism of Action

This compound acts as a competitive inhibitor of fumarate hydratase.[8] This means it binds to the active site of the enzyme, preventing the substrate, fumarate, from binding and being converted to L-malate. The inhibition of FH by this compound leads to an intracellular accumulation of fumarate, which in turn triggers downstream signaling events, most notably the stabilization of HIF-1α.[4][6]

Quantitative Data

| Parameter | Value | Target/Cell Line | Reference |

| Ki | 4.5 µM | Fumarate Hydratase (in vitro) | [8] |

| Nutrient-Dependent Cytotoxicity (as ester prodrug) | More potent in low glucose | Various cancer cell lines | [8] |

Signaling Pathways and Experimental Workflows

TCA Cycle and Point of Inhibition

The following diagram illustrates the tricarboxylic acid (TCA) cycle and highlights the point of inhibition by this compound.

Signaling Pathway from FH Inhibition to HIF-1α Stabilization

This diagram outlines the signaling cascade initiated by the inhibition of fumarate hydratase, leading to the stabilization of HIF-1α.

Experimental Workflow for Characterizing this compound

The following workflow provides a logical sequence of experiments to characterize the activity and cellular effects of an FH inhibitor.

Experimental Protocols

In Vitro Fumarate Hydratase Activity Assay

This protocol is adapted from Takeuchi et al. (2015) and measures the enzymatic activity of FH by coupling the production of L-malate to its oxidation by malate dehydrogenase, which reduces NAD+ to NADH.[8] The increase in NADH is monitored spectrophotometrically.

Materials:

-

Recombinant human fumarate hydratase

-

This compound

-

L-malate dehydrogenase (MDH)

-

Fumarate

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Add NAD+ and L-malate dehydrogenase to each well.

-

Add fumarate hydratase to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the substrate, fumarate, to each well.

-

Immediately measure the absorbance at 340 nm every minute for 30 minutes at 37°C.

-

Calculate the initial reaction rates from the linear portion of the absorbance curves.

-

Determine the Ki value by plotting the data using a Lineweaver-Burk plot.[8]

Cellular Cytotoxicity Assay (General Protocol)

This protocol describes a general method to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., SW620)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent (e.g., CellTiter-Glo®)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or SDS solution).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for HIF-1α Stabilization

This protocol outlines the detection of HIF-1α protein levels in cells treated with this compound.

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against HIF-1α

-

Primary antibody for a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Plate cells and allow them to attach.

-

Treat the cells with various concentrations of this compound for a defined time period (e.g., 6-24 hours).

-

Lyse the cells on ice and collect the protein lysates.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Normalize the HIF-1α band intensity to the loading control.

Photoaffinity Labeling for Target Engagement (General Workflow)

This generalized workflow is based on the principles of photoaffinity labeling to confirm the direct binding of an inhibitor to its target protein in a cellular context.[9][10][11][12]

Materials:

-

A photoactivatable and clickable analog of this compound.

-

Cell line of interest.

-

UV irradiation source (e.g., 365 nm).

-

Click chemistry reagents (e.g., biotin-azide or fluorescent-azide, copper catalyst, ligand).

-

Streptavidin beads for enrichment.

-

Mass spectrometry facility for protein identification.

Procedure:

-

Probe Synthesis: Synthesize a derivative of Fumarate hydratase-IN-2 containing a photoreactive group (e.g., diazirine or benzophenone) and a bioorthogonal handle (e.g., an alkyne).[11]

-

Cellular Labeling: Treat cells with the photoaffinity probe. Include a competition experiment by co-incubating with an excess of the parent inhibitor to demonstrate specific binding.[9]

-

UV Crosslinking: Irradiate the cells with UV light to covalently link the probe to its binding partners.[10]

-

Cell Lysis and Click Chemistry: Lyse the cells and perform a click reaction to attach a reporter tag (e.g., biotin or a fluorophore) to the alkyne handle of the probe.[11]

-

Enrichment and Identification: If using a biotin tag, enrich the labeled proteins using streptavidin beads. Elute the bound proteins and identify them by mass spectrometry.[10]

-

Validation: Confirm fumarate hydratase as a primary target.

Conclusion

This compound is a valuable chemical probe for investigating the role of the TCA cycle in cellular metabolism and disease. Its ability to competitively inhibit fumarate hydratase and induce the accumulation of fumarate provides a means to study the downstream consequences, including the stabilization of HIF-1α and the shift to aerobic glycolysis. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers to characterize this and other inhibitors of fumarate hydratase, ultimately contributing to a deeper understanding of cancer metabolism and the development of novel therapeutic strategies.

References

- 1. Identification of fumarate hydratase inhibitors with nutrient-dependent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 3. Fumarate hydratase as a therapeutic target in renal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HIF overexpression correlates with biallelic loss of fumarate hydratase in renal cancer: novel role of fumarate in regulation of HIF stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 6. Dysregulation of hypoxia pathways in fumarate hydratase-deficient cells is independent of defective mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cellular Effects of Fumarate Hydratase-IN-2 Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular effects of Fumarate hydratase-IN-2 sodium salt, a competitive inhibitor of the Krebs cycle enzyme Fumarate Hydratase (FH). This document summarizes its biochemical activity, details the experimental protocols used for its characterization, and discusses its impact on cellular metabolism and signaling, including conflicting reports on its efficacy.

Executive Summary

This compound is a cell-permeable, competitive inhibitor of fumarate hydratase with a reported inhibition constant (Ki) of 4.5 μM.[1] Its primary mechanism of action is the disruption of the Krebs cycle, leading to the accumulation of fumarate. This oncometabolite accumulation has profound effects on cellular physiology, including nutrient-dependent cytotoxicity, particularly under low-glucose conditions.[2] However, a subsequent study attempting to replicate these findings reported the compound to be inactive in their biochemical assay, highlighting a critical controversy in its pharmacological profile.[3] This guide will delve into the available data, experimental methodologies, and the downstream cellular consequences of FH inhibition.

Biochemical and Cellular Activity of this compound

This compound was identified through a high-throughput screening of a chemical library against a panel of human cancer cell lines cultured under various growth conditions.[2] The compound demonstrated a distinct nutrient-dependent cytotoxicity.

Quantitative Data Summary

| Parameter | Value | Cell Lines/System | Reference |

| Inhibition Constant (Ki) | 4.5 μM | In vitro biochemical assay | [1] |

| Reported Activity | Competitive Inhibitor | Human Fumarate Hydratase | [1][2] |

| Conflicting Report | Inactive | Re-synthesized compound in a fluorescence-based biochemical assay | [3] |

| Primary Cellular Effect | Nutrient-dependent cytotoxicity | Panel of human cancer cell lines | [2] |

Experimental Protocols

Identification and Initial Characterization of FH-IN-2 (Based on Takeuchi T et al., 2015)

The initial discovery of this class of inhibitors involved a multi-step process designed to identify compounds with specific metabolic effects.

-

High-Throughput Screening (HTS): A diverse chemical library was screened against a panel of human cancer cell lines. The key innovation was the use of different growth media, particularly varying glucose concentrations, to identify compounds with nutrient-dependent effects.

-

Hit Validation and Optimization: Compounds that showed higher cytotoxicity in low-glucose conditions were selected for further structure-activity relationship (SAR) studies, leading to the development of Fumarate hydratase-IN-2.

-

Target Identification: A photoaffinity labeling strategy was employed to identify the direct molecular target of the inhibitor class. This technique involves a compound analogue that can be activated by light to form a covalent bond with its binding partner, allowing for subsequent identification. Fumarate hydratase was identified as the principal target.[2]

-

Biochemical Assay: The inhibitory activity and kinetics (Ki = 4.5 μM) were confirmed using an in vitro biochemical assay with purified fumarate hydratase.[1][2]

Conflicting Biochemical Assay Protocol (Based on Zhu H et al., 2019)

A later study by Zhu et al. reported that a re-synthesized sample of Fumarate hydratase-IN-2 was inactive in their fluorescence-based FH assay.[3] This discrepancy could be due to differences in the assay systems.

-

Assay Principle: The assay is a coupled enzyme reaction. FH converts fumarate to L-malate. L-malate dehydrogenase (MDH) then converts L-malate to oxaloacetate, reducing NAD+ to NADH. Finally, diaphorase uses NADH to reduce the non-fluorescent resazurin to the highly fluorescent resorufin, which is monitored.

-

Protocol Summary:

-

Reagent A Preparation: A solution containing fumarate hydratase, MDH, NAD+, diaphorase, and resazurin in Tris buffer (pH 8.0) is prepared.

-

Compound Dispensing: 20 nL of Fumarate hydratase-IN-2 (or other test compounds) in DMSO is dispensed into a 1536-well plate at multiple concentrations.

-

Reagent Addition: 3 µL of Reagent A is added to the wells.

-

Reaction Initiation: 1 µL of a substrate solution containing fumaric acid is added to start the reaction.

-

Detection: The plate is incubated, and the fluorescence of resorufin is measured.

-

-

Result: In this specific assay, Fumarate hydratase-IN-2 did not show inhibitory activity.[3]

Downstream Cellular Signaling Pathways Affected by Fumarate Hydratase Inhibition

Inhibition of FH and the subsequent accumulation of fumarate trigger a cascade of cellular events. These effects are considered the expected consequences for any genuine FH inhibitor.

Pseudohypoxia and HIF-1α Stabilization

Fumarate is an inhibitor of α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs).

-

Normoxia: Under normal oxygen levels, PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α). This modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and proteasomal degradation of HIF-1α.

-

FH Inhibition: Accumulated fumarate competitively inhibits PHDs. This prevents HIF-1α hydroxylation, leading to its stabilization and accumulation even in the presence of oxygen (a state known as pseudohypoxia).

-

Consequences: Stabilized HIF-1α translocates to the nucleus and activates the transcription of genes involved in angiogenesis (e.g., VEGF), glucose metabolism (glycolytic enzymes), and cell survival, promoting a pro-tumorigenic phenotype.

Protein Succination

Fumarate can react non-enzymatically with cysteine residues on proteins in a process called succination. This post-translational modification can alter protein function.

-

KEAP1 Succination: Succination of Kelch-like ECH-associated protein 1 (KEAP1) inhibits its ability to target the transcription factor NRF2 for degradation. This leads to NRF2 accumulation and the activation of the antioxidant response element (ARE), upregulating genes involved in cellular defense against oxidative stress.

-

Other Targets: Numerous other proteins are susceptible to succination, which can lead to altered enzyme activity and disruption of signaling pathways.

Conclusion and Future Directions

This compound is a reported inhibitor of FH with interesting nutrient-dependent cytotoxic effects. However, the conflicting report on its activity from a different research group raises important questions about its reliability as a chemical probe. Researchers intending to use this compound should be aware of this discrepancy and may need to independently validate its activity in their specific experimental system.

Despite the controversy surrounding this specific molecule, the cellular consequences of FH inhibition are well-documented and represent a valid therapeutic target in certain cancers, such as Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC). The downstream effects, including HIF-1α stabilization and protein succination, are key areas of ongoing research for the development of novel anti-cancer strategies. Future work should aim to clarify the activity of Fumarate hydratase-IN-2 and to develop more potent and specific inhibitors of fumarate hydratase.

References

The Oncometabolite's Origin: A Technical Guide to Fumarate Hydratase-IN-2 Sodium Salt and Fumarate Accumulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumarate hydratase (FH), a key enzyme in the tricarboxylic acid (TCA) cycle, catalyzes the reversible hydration of fumarate to L-malate. The inhibition of this enzyme leads to the accumulation of intracellular fumarate, an oncometabolite implicated in various cellular processes, including pseudohypoxia and tumorigenesis. Fumarate hydratase-IN-2 sodium salt is a cell-permeable, competitive inhibitor of FH and serves as a critical tool for studying the downstream effects of fumarate accumulation. This technical guide provides an in-depth overview of this inhibitor, its impact on fumarate levels, and the subsequent cellular signaling cascades.

This compound: A Potent Inhibitor of FH

This compound is a synthetic molecule designed to inhibit the enzymatic activity of fumarate hydratase. Its cell-permeable nature allows for the direct study of FH inhibition in cellular models.

Quantitative Data on FH Inhibition

| Parameter | Value | Reference |

| Inhibitor | Fumarate hydratase-IN-2 (active acid form) | [1] |

| Inhibition Type | Competitive | [1] |

| Ki | 4.5 μM | [1] |

| Cell Type | Condition | Fumarate Levels | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | Wild-type | Undetectable | [2] |

| Mouse Embryonic Fibroblasts (MEFs) | Fh1-deficient | 8.9 fmol/cell | [2] |

| Mouse Smooth Muscle Tissue | Wild-type | Relative value | [2] |

| Mouse Smooth Muscle Tissue | Fh1-deficient | 8.03-fold increase | [2] |

Experimental Protocols

Fumarate Hydratase Activity Assay

This protocol is adapted from commercially available colorimetric assay kits and is suitable for measuring FH activity in cell lysates.

Materials:

-

Fumarase Assay Buffer

-

Fumarase Substrate (Fumarate)

-

Enzyme Mix (containing malate dehydrogenase)

-

Developer (e.g., MTT)

-

NADH Standard

-

96-well clear flat-bottom plate

-

Microplate reader capable of measuring absorbance at 450 nm or 565 nm (depending on the developer)

-

Ice-cold PBS

-

Cell scraper

Procedure:

-

Sample Preparation:

-

Culture cells to the desired confluency.

-

Treat cells with this compound at various concentrations and time points.

-

Aspirate the culture medium and wash the cells with ice-cold PBS.

-

Lyse the cells by adding 100 µl of ice-cold Fumarase Assay Buffer per 1 x 10^6 cells and incubate on ice for 10 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant for the assay.

-

-

Assay Protocol:

-

Prepare a Reaction Mix according to the manufacturer's instructions. This typically includes the Fumarase Assay Buffer, Enzyme Mix, and Developer.

-

For background control wells, prepare a similar mix but replace the Fumarase Substrate with Assay Buffer.

-

Add 50 µl of the Reaction Mix to each well.

-

Add 50 µl of the cell lysate (or positive control/NADH standard) to the appropriate wells.

-

Measure the absorbance at 450 nm (or 565 nm) in kinetic mode at 37°C for 30-60 minutes.

-

The rate of change in absorbance is proportional to the FH activity.

-

Quantification of Intracellular Fumarate by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of fumarate from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Ice-cold methanol (80%)

-

Cell scraper

-

Microcentrifuge tubes

-

LC-MS/MS system

-

Fumarate standard

Procedure:

-

Metabolite Extraction:

-

Culture and treat cells as described in the FH activity assay.

-

Aspirate the culture medium and quickly wash the cells with ice-cold PBS.

-

Add 1 ml of ice-cold 80% methanol to the culture plate.

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Vortex the tube vigorously for 1 minute.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant (containing the metabolites) to a new tube.

-

Dry the metabolite extract using a speed vacuum or nitrogen stream.

-

Resuspend the dried pellet in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

-

-

LC-MS/MS Analysis:

-

Inject the resuspended sample into the LC-MS/MS system.

-

Separate the metabolites using a suitable chromatography column and gradient.

-

Detect and quantify fumarate using multiple reaction monitoring (MRM) in negative ion mode. The specific mass transition for fumarate is m/z 114.9 > 71.0.

-

Generate a standard curve using a serial dilution of the fumarate standard to quantify the absolute concentration in the samples.

-

Signaling Pathways and Experimental Workflows

Fumarate-Induced HIF-1α Stabilization

Inhibition of FH leads to the accumulation of fumarate, which acts as a competitive inhibitor of prolyl hydroxylases (PHDs). This inhibition prevents the hydroxylation of Hypoxia-Inducible Factor 1α (HIF-1α), leading to its stabilization and the subsequent transcription of hypoxia-responsive genes.

Caption: Fumarate accumulation inhibits PHDs, stabilizing HIF-1α.

Experimental Workflow for Studying FH Inhibition

A typical workflow to investigate the effects of this compound involves cell culture, inhibitor treatment, and subsequent analysis of FH activity, fumarate levels, and downstream signaling events.

References

The Impact of Fumarate Hydratase Inhibition on Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumarate hydratase (FH) is a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate to L-malate. Its inhibition leads to the accumulation of fumarate, an oncometabolite that profoundly rewires cellular metabolism and signaling, driving tumorigenesis in certain cancers like Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC). This technical guide provides an in-depth analysis of the metabolic consequences of FH inhibition, with a focus on the effects of inhibitors like Fumarate Hydratase-IN-2. We will explore the downstream signaling cascades, present quantitative data on inhibitor potency and metabolic shifts, and provide detailed experimental protocols for assessing FH activity and its impact on cellular respiration.

Introduction: Fumarate Hydratase as a Metabolic Gatekeeper

Fumarate hydratase exists in both mitochondrial and cytosolic isoforms, both encoded by the FH gene. The mitochondrial isoform is a key component of the TCA cycle, essential for aerobic respiration and ATP production.[1] The cytosolic form participates in the urea cycle and amino acid metabolism.[1][2] The enzymatic reaction is a reversible hydration/dehydration of fumarate to malate.

Inhibition of FH, whether through genetic inactivation or pharmacological means, leads to a significant accumulation of intracellular fumarate.[3] This accumulation is a central event that triggers a cascade of metabolic and signaling changes. Fumarate's electrophilic nature allows it to react with cysteine residues on proteins, a post-translational modification known as "succination," which can alter protein function.

Quantitative Analysis of Fumarate Hydratase Inhibition

The potency of FH inhibitors is a critical parameter in research and drug development. While a wide range of inhibitors is not commercially available, some have been characterized. Notably, there is conflicting evidence regarding the activity of Fumarate Hydratase-IN-2 (compound 3). One study reported it as a competitive inhibitor of human FH with a Ki of 4.5 μM[4][5]; however, a subsequent high-throughput screening study was unable to reproduce this inhibitory activity.[6][7]

Table 1: In Vitro Inhibition of Fumarate Hydratase

| Compound | Target Organism | Assay Type | Ki (μM) | IC50 (μM) | Notes |

| Fumarate hydratase-IN-2 (3) | Human | Biochemical (Kit) | 4.5 | - | Activity disputed in a later study.[4][5][6][7] |

| Compound 8 (tbFH inhibitor) | Human | Biochemical (qHTS) | - | 42.2 | Weak inhibitor of human FH, originally identified against M. tuberculosis FH.[6] |

Table 2: Metabolic Consequences of Fumarate Hydratase Inhibition

| Metabolic Parameter | Cellular Context | Change upon FH Inhibition |

| Fumarate Concentration | FH-deficient mouse and human cells | Significant accumulation (e.g., ~10 mM in Fh1-deficient mouse cells).[8] |

| Oxygen Consumption Rate | FH-deficient cells | Reduced, indicating impaired mitochondrial respiration.[3] |

| Lactate Secretion | FH-deficient cells | Elevated, indicative of a shift to aerobic glycolysis (Warburg effect).[3] |

| Histone Methylation | Fh1-deficient primitive hematopoietic cells | Increased levels of H3K9me3, H3K27me3, and H3K36me3.[2] |

| Complex I & II Activity | FH-deficient mouse and human cells | Decreased respiration driven by both Complex I and Complex II.[8] |

| Glutathione Metabolism | FH knockdown HK-2 cells | Weakened, with decreased GSH content and a lower GSH/GSSG ratio, indicating reduced antioxidant capacity.[9] |

Signaling Pathways Altered by Fumarate Hydratase Inhibition

The accumulation of fumarate due to FH inhibition acts as a signaling event, impacting several key cellular pathways.

HIF-1α Stabilization and Pseudohypoxia

Fumarate competitively inhibits α-ketoglutarate (αKG)-dependent dioxygenases, including prolyl hydroxylases (PHDs) that are responsible for the degradation of Hypoxia-Inducible Factor 1α (HIF-1α).[10] This inhibition leads to the stabilization of HIF-1α even under normoxic conditions, a state known as "pseudohypoxia."[10] Stabilized HIF-1α translocates to the nucleus and activates the transcription of genes involved in angiogenesis, glucose transport (e.g., GLUT1), and glycolysis, contributing to the Warburg effect.[3][10]

Nrf2 Pathway Activation

Fumarate can cause the succination of Keap1, a protein that targets the transcription factor Nrf2 for degradation. Succination of Keap1 disrupts this interaction, leading to the stabilization and nuclear accumulation of Nrf2. Nrf2 then activates the transcription of antioxidant response element (ARE)-containing genes, promoting cellular defense against oxidative stress.

Experimental Protocols

Fumarase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and provides a method for monitoring fumarase activity in various samples.

Principle: Fumarase converts fumarate to malate. The malate is then used in a series of enzymatic reactions that lead to the production of a colored product, which can be measured spectrophotometrically at 450 nm.

Materials:

-

96-well clear flat-bottom plate

-

Multi-well spectrophotometer (ELISA reader)

-

Fumarase Assay Buffer

-

Fumarase Substrate (Fumarate)

-

Fumarase Enzyme Mix (contains malate dehydrogenase)

-

Fumarase Developer

-

Samples (cell lysates, tissue homogenates, or isolated mitochondria)

Procedure:

-

Sample Preparation:

-

Homogenize tissue (~10 mg) or cells (~1 x 106) in 100 µL of ice-cold Fumarase Assay Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C and collect the supernatant.

-

-

Reaction Setup:

-

Add 1-50 µL of sample to each well and adjust the volume to 50 µL with Fumarase Assay Buffer.

-

Prepare a Reaction Mix for each well containing:

-

36 µL Fumarase Assay Buffer

-

2 µL Fumarase Enzyme Mix

-

10 µL Fumarase Developer

-

2 µL Fumarase Substrate

-

-

For background control wells, omit the Fumarase Substrate and add 2 µL of Fumarase Assay Buffer instead.

-

Add 50 µL of the Reaction Mix to each well.

-

-

Measurement:

-

Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.

-

Data Analysis: Calculate the change in absorbance over time (ΔOD/min) and determine the fumarase activity based on a standard curve or by using the molar extinction coefficient of the product.

Cellular Oxygen Consumption Rate (OCR) Measurement

This protocol outlines the measurement of OCR using a Seahorse XF Analyzer or a similar fluorescence-based plate reader assay.

Principle: The rate of oxygen consumption by cells is a direct measure of mitochondrial respiration. By using specific inhibitors of the electron transport chain, different parameters of mitochondrial function can be dissected.

Materials:

-

Seahorse XF24 or similar microplate

-

Seahorse XF Analyzer or fluorescence plate reader with oxygen-sensing probes

-

Culture medium

-

Assay medium (e.g., DMEM without bicarbonate) supplemented with glucose, pyruvate, and glutamine

-

Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A

-

Cells of interest

Procedure:

-

Cell Seeding:

-

Seed cells in the XF microplate at a pre-determined optimal density and allow them to adhere overnight.

-

-

Assay Preparation:

-

The day of the assay, replace the culture medium with pre-warmed assay medium.

-

Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

-

Load the mitochondrial inhibitors into the injection ports of the sensor cartridge.

-

-

Measurement:

-

Calibrate the instrument and place the cell plate in the analyzer.

-

Measure the basal OCR.

-

Sequentially inject the mitochondrial inhibitors and measure the OCR after each injection:

-

Oligomycin: Inhibits ATP synthase (Complex V), revealing ATP-linked respiration.

-

FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and allows for maximum respiration.

-

Rotenone & Antimycin A: Inhibit Complex I and III, respectively, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.

-

-

-

Data Analysis:

-

Normalize the OCR data to cell number or protein concentration.

-

Calculate key parameters of mitochondrial function: basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.

-

References

- 1. Fumarate hydratase (FH) and cancer: a paradigm of oncometabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fumarate hydratase is a critical metabolic regulator of hematopoietic stem cell functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Depletion of Fumarate Hydratase, an Essential TCA Cycle Enzyme, Drives Proliferation in a Two-Step Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of activators of human fumarate hydratase by quantitative high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fumarate Hydratase Loss Causes Combined Respiratory Chain Defects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. probiologists.com [probiologists.com]

- 10. Fumarate Hydratase Deficiency in Renal Cancer Induces Glycolytic Addiction and Hypoxia-Inducible Transcription Factor 1α Stabilization by Glucose-Dependent Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

Fumarate Hydratase-IN-2 Sodium Salt in HLRCC Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fumarate hydratase-IN-2 sodium salt and its relevance to Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC) research. HLRCC is a rare and aggressive form of kidney cancer driven by the genetic inactivation of the fumarate hydratase (FH) gene, a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle. The subsequent accumulation of fumarate acts as an oncometabolite, initiating a cascade of cellular events that promote tumorigenesis. This compound has been identified as a competitive inhibitor of FH, making it a valuable tool for studying the pathobiology of HLRCC and exploring potential therapeutic strategies.

Core Concepts: The Role of Fumarate Hydratase in HLRCC

Hereditary Leiomyomatosis and Renal Cell Cancer is characterized by germline mutations in the FH gene.[1] This leads to a deficiency in the fumarate hydratase enzyme, which normally catalyzes the conversion of fumarate to L-malate in the TCA cycle.[2] The resulting accumulation of fumarate has profound effects on cellular signaling, primarily through the inhibition of α-ketoglutarate-dependent dioxygenases. This leads to the stabilization of hypoxia-inducible factor 1α (HIF-1α) under normoxic conditions (a phenomenon known as pseudohypoxia) and the activation of the NRF2 antioxidant pathway, both of which contribute to cancer cell survival, proliferation, and angiogenesis.[3][4]

This compound: A Potent Inhibitor

Quantitative Data

| Compound | Target | Inhibition Constant (Ki) | Mechanism of Action | Reference |

| This compound (referred to as compound 3) | Fumarate Hydratase | 4.5 µM | Competitive | [5] |

Key Signaling Pathways in FH-Deficient Cells

The inhibition of fumarate hydratase, either genetically in HLRCC or pharmacologically with inhibitors like this compound, triggers distinct signaling cascades.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound in HLRCC research.

Fumarate Hydratase Activity Assay (Competitive Inhibition)

This protocol is adapted from established methods for measuring fumarate hydratase activity and determining the inhibitory potential of compounds like this compound.[5][6]

Principle: The enzymatic activity of fumarate hydratase is determined by monitoring the conversion of L-malate to fumarate, which results in an increase in absorbance at 240 nm. In the presence of a competitive inhibitor, the apparent rate of the reaction will decrease.

Materials:

-

Purified fumarate hydratase enzyme

-

L-malate solution (substrate)

-

This compound (inhibitor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

UV-transparent 96-well plates or cuvettes

-

Spectrophotometer capable of reading absorbance at 240 nm

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

Prepare a range of L-malate concentrations in the assay buffer.

-

In a 96-well plate, add the assay buffer, a fixed concentration of fumarate hydratase enzyme, and varying concentrations of the inhibitor.

-

Initiate the reaction by adding the L-malate solution to each well.

-

Immediately measure the change in absorbance at 240 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocities (V₀) for each substrate and inhibitor concentration.

-

Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to determine the mode of inhibition and calculate the Ki value.

Cell Viability (MTT) Assay

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on HLRCC cell lines, such as UOK262.[7][8]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

HLRCC cell line (e.g., UOK262)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed UOK262 cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Conclusion

This compound serves as a critical research tool for investigating the metabolic vulnerabilities of HLRCC. Its ability to competitively inhibit FH allows for the controlled study of the downstream signaling events that drive this aggressive cancer. While further studies are needed to determine its in vivo efficacy and potential as a therapeutic agent, it remains an invaluable compound for elucidating the fundamental biology of FH-deficient tumors and for the preclinical evaluation of novel therapeutic strategies targeting the metabolic dysregulation inherent in HLRCC.

References

- 1. Fumarate hydratase tumour predisposition syndrome (including hereditary leiomyomatosis and renal cell cancer) — Knowledge Hub [genomicseducation.hee.nhs.uk]

- 2. Structural basis of fumarate hydratase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Pathways: Fumarate Hydratase-Deficient Kidney Cancer: Targeting the Warburg Effect in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. UOK 262: Fumarate Hydratase (-/-) Hereditary Leiomyomatosis Renal Cell Carcinoma: In Vitro and In Vivo Model of an Aberrant Energy Metabolic Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Fumarate Hydratase-IN-2 Sodium Salt: A Technical Guide to its Role in HIF-1α Stabilization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Fumarate hydratase-IN-2 sodium salt, a cell-permeable and competitive inhibitor of the Krebs cycle enzyme fumarate hydratase (FH). Inhibition of FH by this small molecule leads to the intracellular accumulation of fumarate, a key oncometabolite that plays a critical role in cellular signaling. A primary consequence of elevated fumarate levels is the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the cellular response to low oxygen. This document details the mechanism of action of this compound, provides quantitative data, outlines detailed experimental protocols for investigating its effects on HIF-1α stabilization, and presents visual workflows and signaling pathways to facilitate a comprehensive understanding of its biological activity.

Introduction to Fumarate Hydratase and HIF-1α

Fumarate hydratase (FH) is a crucial enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, where it catalyzes the reversible hydration of fumarate to L-malate. Beyond its metabolic role, FH has emerged as a tumor suppressor. Genetic inactivation of FH is associated with hereditary leiomyomatosis and renal cell cancer (HLRCC) syndrome.[1][2] The oncogenic potential of FH loss is primarily attributed to the accumulation of its substrate, fumarate.[2]

Under normoxic conditions, the α-subunit of the transcription factor HIF-1 (HIF-1α) is continuously synthesized and rapidly degraded. This degradation is mediated by a class of enzymes known as HIF prolyl hydroxylases (HPHs), which are α-ketoglutarate (αKG)-dependent dioxygenases. HPHs hydroxylate specific proline residues on HIF-1α, enabling its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets it for proteasomal degradation. In hypoxic conditions, the lack of molecular oxygen as a co-substrate for HPHs leads to the inhibition of this process, resulting in HIF-1α stabilization, nuclear translocation, and the activation of a broad range of genes involved in angiogenesis, glycolysis, and cell survival.

This compound: A Potent FH Inhibitor

This compound is a synthetic, cell-permeable small molecule designed to competitively inhibit the enzymatic activity of fumarate hydratase. Its ability to penetrate the cell membrane makes it a valuable tool for studying the downstream consequences of FH inhibition in cellular models.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₂₅H₂₅N₂NaO₄ |

| Molecular Weight | 440.47 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and water |

| Storage | Store at -20°C for long-term stability |

Quantitative Data: Inhibitory Potency

This compound acts as a competitive inhibitor of fumarate hydratase. The inhibitory constant (Ki) has been determined through in vitro enzymatic assays.

| Compound | Target | Inhibition Type | Ki Value | Reference |

| This compound | Fumarate Hydratase | Competitive | 4.5 µM | [Takeuchi T et al., 2015] |

Mechanism of Action: HIF-1α Stabilization

The primary mechanism by which this compound induces HIF-1α stabilization is through the competitive inhibition of FH, leading to an increase in intracellular fumarate levels. Accumulated fumarate, due to its structural similarity to α-ketoglutarate, acts as a competitive inhibitor of HPHs.[2] This inhibition prevents the prolyl hydroxylation of HIF-1α, thereby blocking its recognition by the VHL E3 ubiquitin ligase complex and subsequent proteasomal degradation. The stabilized HIF-1α can then accumulate in the nucleus and activate the transcription of its target genes.

References

Fumarate Hydratase-IN-2 Sodium Salt: A Technical Guide to its Role in Oxidative Stress Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Fumarate Hydratase-IN-2 (FH-IN-2) sodium salt, a potent and selective inhibitor of the Krebs cycle enzyme Fumarate Hydratase (FH). By inhibiting FH, this compound leads to the accumulation of intracellular fumarate, a key oncometabolite. This accumulation has profound effects on cellular redox homeostasis, primarily through the induction of oxidative stress. This guide will detail the mechanism of action, provide experimental protocols for its study, present quantitative data on its effects, and visualize the key signaling pathways involved. The information presented herein is intended to support researchers in the fields of oncology, metabolism, and drug discovery in their investigation of FH inhibition as a therapeutic strategy.

Introduction to Fumarate Hydratase and its Inhibition

Fumarate hydratase (FH) is a crucial enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, where it catalyzes the reversible hydration of fumarate to L-malate.[1][2] Beyond its role in central carbon metabolism, FH also has a function in the cytosol, participating in the DNA damage response.[2] Genetic inactivation of FH is associated with hereditary leiomyomatosis and renal cell cancer (HLRCC), a syndrome characterized by the development of benign tumors and a highly aggressive form of kidney cancer.[1][3][4]

The primary consequence of FH loss or inhibition is the massive accumulation of its substrate, fumarate.[1][5] Fumarate is now recognized as an oncometabolite that can drive tumorigenesis through various mechanisms. One of the most significant consequences of fumarate accumulation is the induction of persistent oxidative stress.[1][6] Fumarate hydratase inhibitors, such as the representative compound FH-IN-2 sodium salt, are valuable chemical tools to study the biological consequences of FH inactivation and to explore its therapeutic potential.

Mechanism of Oxidative Stress Induction by FH Inhibition

The inhibition of FH by compounds like FH-IN-2 sodium salt initiates a cascade of events that culminate in a state of chronic oxidative stress. This process is primarily driven by the electrophilic nature of the accumulating fumarate.

Glutathione Succination and Depletion

Fumarate can react non-enzymatically with the thiol group of cysteine residues in proteins and peptides, a process known as succination.[6] A primary target of this adduction is glutathione (GSH), a major intracellular antioxidant. The reaction between fumarate and GSH forms S-(2-succino)cysteine (2SC), leading to the depletion of the cellular GSH pool.[1] While FH-deficient cells may exhibit elevated overall GSH levels as a compensatory mechanism, the chronic succination of GSH contributes to a persistent state of oxidative stress.[1][6]

Keap1 Succination and Nrf2 Pathway Activation

Another critical target of fumarate-mediated succination is Kelch-like ECH-associated protein 1 (Keap1), a key regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a master regulator of the antioxidant response. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.

Fumarate can succinate specific cysteine residues on Keap1, leading to a conformational change that impairs its ability to bind to Nrf2.[7] This allows Nrf2 to escape degradation, translocate to the nucleus, and activate the transcription of a battery of antioxidant and cytoprotective genes, including those involved in glutathione and thioredoxin metabolism.[6] While this Nrf2 activation is a survival response to counteract oxidative stress, the underlying fumarate accumulation and protein succination create a persistent pro-oxidant environment.[6]

Reactive Oxygen Species (ROS) Generation